molecular formula C52H48O4P2Ru B1166974 RU(Oac)2[(R)-tolbinap] CAS No. 116128-29-1

RU(Oac)2[(R)-tolbinap]

Cat. No. B1166974
M. Wt: 899.9 g/mol
InChI Key:
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Description

RU(Oac)2[(R)-tolbinap] is a chiral catalyst used in various chemical reactions, such as asymmetric hydrogenations and hydroformylations. It is a ruthenium-based catalyst, meaning it is composed of a ruthenium atom with two oxygen atoms attached to it. This catalyst is highly efficient and has been used in a variety of synthetic applications, including the synthesis of pharmaceuticals and other complex organic molecules.

Scientific Research Applications

  • Asymmetric Hydrogenation of Ketones : RU(Oac)2[(R)-tolbinap] has been used in the asymmetric hydrogenation of simple ketones to produce chiral alcohols. This process is effective under mild conditions and does not require an additional strong base. It is particularly useful for converting base-sensitive ketones into chiral alcohols with high enantiomeric purity (Ohkuma et al., 2002).

  • Hydrogenation of Tert-Alkyl Ketones : The complex has been employed in the hydrogenation of sterically congested tert-alkyl ketones. This process proceeds smoothly in ethanol under mild conditions, converting various aliphatic, aromatic, heteroaromatic, and olefinic tert-alkyl ketones into chiral carbinols with high enantiomeric purity (Ohkuma et al., 2005).

  • Hydrogenation of Aromatic Ketones : The RU(Oac)2[(R)-tolbinap] complex has been utilized in the asymmetric hydrogenation of aromatic ketones. The selectivity of this reaction is significantly influenced by the N-substituents of the diamine ligands used in the complex (Ooka et al., 2008).

  • Catalytic Efficiency and Enantioselectivity : Studies have shown that alcoholic solvents strongly affect the catalytic efficiency of RU(Oac)2[(R)-tolbinap] complexes. These complexes have been noted for their ability to maintain olefinic and heteroaromatic functions intact during the hydrogenation process (Ohkuma et al., 2005).

  • Mechanism of Asymmetric Hydrogenation : Research has delved into the mechanism of asymmetric hydrogenation catalyzed by RU(Oac)2[(R)-tolbinap] complexes, indicating a metal-ligand bifunctional mechanism. The research highlights the pivotal role of the NH2 unit in the diamine ligand for catalysis (Sandoval et al., 2003).

properties

IUPAC Name

acetic acid;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXESSJMVRGFBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RU(Oac)2[(R)-tolbinap]

CAS RN

106681-15-6
Record name (S)-Ru(OAc)2(T-BINAP)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PG Jessop - Supercritical Fluid Technology for Drug Product …, 2004 - books.google.com
Synthesis of chiral pharmaceuticals with catalyst recovery and enhanced rate and selectivity is possible, for some reactions, with the use of liquid or supercritical CO2 as a substitute for …
Number of citations: 0 books.google.com
BJS Flowers - 2008 - library-archives.canada.ca
Although carbon dioxide as a greenhouse gas is a serious environmental concern, it remains a valuable C1 source if viable methods are available for its conversion into …
Number of citations: 5 library-archives.canada.ca
G Keglevich, Z Baan, I Hermecz… - Current Organic …, 2007 - ingentaconnect.com
The search for suitable ionic liquids that are non-volatile, non-toxic, dissolve a variety of reactants and are recyclable is a real challenge for chemists to be able to replace the traditional …
Number of citations: 69 www.ingentaconnect.com
H Shimizu, N Sayo, T Saito - Asymmetric Catalysis on Industrial …, 2010 - Wiley Online Library
Catalytic asymmetric synthesis is undoubtedly one of the most powerful methods for providing optically active compounds. The reaction, which is mediated by a very small amount of a …
Number of citations: 2 onlinelibrary.wiley.com
G Keglevich, A Grun, I Hermecz… - Current Organic …, 2011 - ingentaconnect.com
The search for suitable ionic liquids that are non-volatile, non-toxic, dissolve a variety of reactants and are recyclable is a real challenge for chemists to be able to replace the traditional …
Number of citations: 23 www.ingentaconnect.com
DJ Heldebrant, HN Witt, SM Walsh, T Ellis… - Green …, 2006 - pubs.rsc.org
Nonvolatile solvents eliminate the health and environmental risks associated with volatile solvent use, but may pose their own risks and separation problems. Several liquid polymers …
Number of citations: 140 pubs.rsc.org
SK Kandola - 2004 - leicester.figshare.com
Room temperature ionic liquids (RTILs) are attracting increasing interest as environmentally benign reaction media for chemical synthesis and catalysis. This thesis describes the use of …
Number of citations: 2 leicester.figshare.com
H Zhao, SV Malhotra - 2002 - tigerscholarcommons.savannahstate …
This review describes the growing applications of ionic liquids in a wide range of synthetic reactions. The use of ionic liquids as solvents or catalysts presents a profound effect on the …
R Diols, A Alcohols - J. Org. Chem, 2000 - Citeseer
3.2. Oxidation 3.3. Hydroformylation 3.4. Hydrodimerization 3.5. Heck Reaction 3.6. Alkoxycarbonylation 3.7. Trost–Tsuji Coupling 3.8. Ring-Closing Metathesis (RCM) 3.9. Suzuki Cross…
Number of citations: 2 citeseerx.ist.psu.edu
A Messadi - 2013 - theses.fr
Ces travaux abordent, d'une part l'étude de la coordination du cuivre (II) et nickel (II) avec un ligand heptadenté tripode, et d'autre part la synthèse et la caractérisation de liquides …
Number of citations: 0 www.theses.fr

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